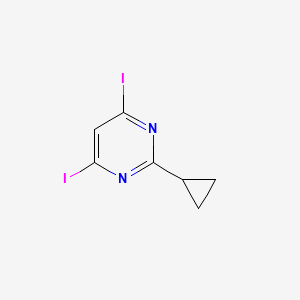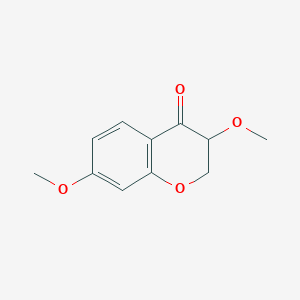![molecular formula C13H11ClO B13052008 5-Chloro-4-methyl-[1,1'-biphenyl]-2-OL](/img/structure/B13052008.png)
5-Chloro-4-methyl-[1,1'-biphenyl]-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-4-methyl-[1,1’-biphenyl]-2-OL is an organic compound belonging to the biphenyl family. This compound is characterized by the presence of a chlorine atom at the 5th position, a methyl group at the 4th position, and a hydroxyl group at the 2nd position on the biphenyl structure. The biphenyl structure consists of two benzene rings connected by a single bond, making it a versatile scaffold in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-methyl-[1,1’-biphenyl]-2-OL typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol) under reflux conditions .
Industrial Production Methods
In industrial settings, the production of 5-Chloro-4-methyl-[1,1’-biphenyl]-2-OL can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and enhances safety during production .
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-4-methyl-[1,1’-biphenyl]-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chlorine atom can be reduced to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or sodium thiolate (NaSR) are commonly employed.
Major Products Formed
Oxidation: Formation of 5-Chloro-4-methyl-[1,1’-biphenyl]-2-one.
Reduction: Formation of 4-Methyl-[1,1’-biphenyl]-2-OL.
Substitution: Formation of 5-Amino-4-methyl-[1,1’-biphenyl]-2-OL or 5-Thio-4-methyl-[1,1’-biphenyl]-2-OL.
Aplicaciones Científicas De Investigación
5-Chloro-4-methyl-[1,1’-biphenyl]-2-OL has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.
Mecanismo De Acción
The mechanism of action of 5-Chloro-4-methyl-[1,1’-biphenyl]-2-OL involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The chlorine atom can participate in halogen bonding, further stabilizing the interaction with the target molecule. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-[1,1’-biphenyl]-2-OL: Lacks the chlorine atom, resulting in different reactivity and biological activity.
5-Chloro-[1,1’-biphenyl]-2-OL: Lacks the methyl group, affecting its chemical properties and applications.
5-Chloro-4-methyl-[1,1’-biphenyl]-2-one: Contains a ketone group instead of a hydroxyl group, leading to different chemical behavior
Uniqueness
5-Chloro-4-methyl-[1,1’-biphenyl]-2-OL is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both chlorine and hydroxyl groups allows for versatile modifications, making it a valuable compound in various fields of research .
Propiedades
Fórmula molecular |
C13H11ClO |
|---|---|
Peso molecular |
218.68 g/mol |
Nombre IUPAC |
4-chloro-5-methyl-2-phenylphenol |
InChI |
InChI=1S/C13H11ClO/c1-9-7-13(15)11(8-12(9)14)10-5-3-2-4-6-10/h2-8,15H,1H3 |
Clave InChI |
HOMYIVYPTCQICL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1Cl)C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1-((Benzyloxy)carbonyl)piperidin-4-YL)-5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine-3-carboxylic acid](/img/structure/B13051925.png)













